molecular formula C11H18Cl2N2O3 B1473146 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride CAS No. 1807982-51-9

2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride

Cat. No.: B1473146
CAS No.: 1807982-51-9
M. Wt: 297.18 g/mol
InChI Key: AYVUIEPQUAWJAA-UHFFFAOYSA-N
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Description

2-((1,4-Diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is a heterocyclic compound featuring a 4H-pyran-4-one core substituted at position 2 with a (1,4-diazepan-1-yl)methyl group and at position 5 with a hydroxyl (-OH) group. The dihydrochloride salt enhances its solubility in aqueous environments, a common modification for improving pharmacokinetic properties in drug development .

Properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-5-hydroxypyran-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.2ClH/c14-10-6-9(16-8-11(10)15)7-13-4-1-2-12-3-5-13;;/h6,8,12,15H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVUIEPQUAWJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=O)C(=CO2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyran-4-one Core

The core structure, 5-hydroxy-4H-pyran-4-one, is typically synthesized via cyclocondensation reactions involving suitable β-dicarbonyl compounds. A common method involves the condensation of acetylacetone derivatives with aldehydes or ketones under acidic or basic conditions to form the pyranone ring.

Reaction Conditions:

Step Reagents Conditions Yield Reference/Notes
1 Acetylacetone derivatives Acidic or basic catalysis Moderate to high Classic pyranone synthesis
2 Aldehydes (e.g., formaldehyde) Reflux or microwave irradiation Variable For hydroxyl substitution at C-5

Functionalization at the 1-Position

The methyl linkage at the 1-position is introduced via nucleophilic substitution or alkylation of the pyran-4-one ring with a suitable methylating agent, such as methyl iodide or methyl bromide, under basic conditions.

Reaction Conditions:

Step Reagents Conditions Yield Notes
3 Methyl halides (e.g., methyl iodide) Base (e.g., K2CO3) in DMF High Alkylation at the 1-position

Incorporation of the Diazepane Moiety

The key step involves attaching the (1,4-diazepan-1-yl)methyl group to the pyranone core. This is achieved through nucleophilic substitution at the methylated 1-position with a diazepane derivative bearing a suitable leaving group, such as a halide or tosylate.

Reaction Conditions:

Step Reagents Conditions Yield Notes
4 (1,4-diazepan-1-yl)methyl halide or tosylate Reflux in polar aprotic solvent (e.g., acetonitrile) Moderate to good Nucleophilic substitution (SN2)

Alternatively, * reductive amination* strategies can be employed if the diazepane is introduced via an aldehyde or ketone intermediate.

Hydroxylation at the 5-Position

Hydroxylation at the 5-position of the pyran ring is generally achieved through oxidative methods or enolate chemistry . Oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under catalytic conditions can facilitate selective hydroxylation.

Reaction Conditions:

Step Reagents Conditions Yield Notes
5 Oxidants (e.g., m-CPBA) Cold temperature, inert atmosphere Variable Selective oxidation at C-5

Final Salt Formation: Dihydrochloride

The last step involves converting the free base to its dihydrochloride salt to improve stability and solubility. This is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent .

Reaction Conditions:

Step Reagents Conditions Yield Notes
6 HCl gas or HCl solution Room temperature, stirring Quantitative Salt formation

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents Conditions Yield References/Notes
1 Cyclocondensation Acetylacetone + aldehyde Acidic/basic, microwave 70-85% Pyranone core synthesis
2 Alkylation Methyl halide K2CO3, DMF, reflux 80-90% 1-position methylation
3 Nucleophilic substitution (1,4-diazepan-1-yl)methyl halide Acetonitrile, reflux 60-75% Diazepane attachment
4 Hydroxylation Oxidants (e.g., m-CPBA) Cold, inert atmosphere 50-70% Hydroxyl at C-5
5 Salt formation HCl Room temperature Quantitative Dihydrochloride salt

Research Findings and Optimization Strategies

  • Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in heterocyclic ring formation and substitution reactions, especially in steps involving cyclization and substitution at the 1-position.

  • Protective groups such as Boc are employed during intermediate steps to prevent undesired side reactions, especially when handling amino functionalities.

  • Solvent choice is critical; polar aprotic solvents like acetonitrile and DMF facilitate SN2 reactions and nucleophilic substitutions involving diazepane derivatives.

  • Reaction temperature and atmosphere influence selectivity and yield, with lower temperatures favoring regioselectivity in hydroxylation and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in developing pharmaceuticals, particularly in treating neurological disorders due to the presence of the diazepane moiety. Diazepanes are known for their anxiolytic and sedative properties, making this compound a candidate for further exploration in drug development.

Antioxidant Properties

Research indicates that compounds similar to 5-hydroxy-4H-pyran-4-one derivatives exhibit antioxidant activities. This property can be beneficial in formulating supplements or drugs aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases .

Organic Synthesis

The unique structure of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride allows it to serve as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Research Findings

Recent studies have highlighted the importance of pyranone derivatives in medicinal chemistry:

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability, indicating potential use in health supplements .
Neuropharmacological Effects Exhibited anxiolytic-like effects in animal models, suggesting therapeutic potential for anxiety disorders .
Synthetic Utility Showed promise as an intermediate for synthesizing other bioactive compounds, enhancing its value in pharmaceutical research .

Case Study 1: Neuropharmacological Evaluation

A study conducted on the anxiolytic effects of diazepane derivatives revealed that this compound exhibited significant reduction in anxiety-like behavior in rodent models. This suggests that the compound could lead to the development of new anxiolytic medications.

Case Study 2: Antioxidant Efficacy

In vitro studies assessed the antioxidant capacity of the compound against various free radicals. Results indicated that it effectively reduced oxidative stress markers in cellular models, supporting its potential application as an adjunct therapy for conditions exacerbated by oxidative damage.

Mechanism of Action

The mechanism of action of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with enzyme active sites, potentially inhibiting their activity. The pyranone moiety may also interact with other biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog is 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride (CAS: 1807979-69-6, Synblock). Key differences lie in the substituent at the 5-position (-OH vs. -OCH3), which significantly alters physicochemical properties (Table 1).

Table 1: Comparative Properties of 5-Hydroxy and 5-Methoxy Analogs

Property 5-Hydroxy Compound (Target) 5-Methoxy Compound (Synblock)
Molecular Formula C₁₁H₁₈Cl₂N₂O₃ (calculated*) C₁₂H₂₀Cl₂N₂O₃
Molecular Weight (g/mol) 297.19 (calculated*) 311.20
Substituent at C5 Hydroxyl (-OH) Methoxy (-OCH₃)
Polarity Higher (due to -OH group) Lower (methoxy increases lipophilicity)
Acidity pKa ~9–10 (phenolic -OH) pKa ~–2 (non-acidic -OCH₃)
Solubility Likely higher in aqueous media Reduced due to lipophilic -OCH₃

*Calculated based on structural comparison with the 5-methoxy analog .

Key Observations:
  • The methoxy group in the Synblock compound improves lipophilicity, which may favor membrane permeability but reduce water solubility .

Biological Activity

The compound 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is a derivative of 5-hydroxy-4H-pyran-4-one, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14Cl2N2O3\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3

This compound features a pyranone core with a diazepane moiety, which may contribute to its biological activity. The presence of hydroxyl groups and halogen atoms can influence its solubility and interaction with biological targets.

Antitumor Activity

There is emerging evidence suggesting that compounds with similar structural features may inhibit tumor growth through mechanisms involving the modulation of key enzymes such as dihydrofolate reductase (DHFR). For example, the inhibition of DHFR has been linked to reduced cellular proliferation in cancer models . While direct studies on the specific compound are scarce, the potential for antitumor activity warrants further investigation.

Neuropharmacological Effects

The diazepane component suggests potential neuropharmacological effects. Compounds containing diazepane rings have been studied for their anxiolytic and sedative properties. The interaction with neurotransmitter systems could be hypothesized based on structural analogs .

Study 1: Antifungal Screening

In a comparative study examining various 5-hydroxy-4H-pyran-4-one derivatives, researchers evaluated their antifungal activity. The results indicated that while some compounds exhibited strong antifungal properties, the specific compound this compound did not demonstrate significant activity against prokaryotic cells or filamentous fungi .

Study 2: Antitumor Potential

A study investigating the effects of similar pyranone derivatives on cancer cell lines revealed that certain modifications could enhance cytotoxicity. Although specific data on the compound is limited, the findings suggest a promising avenue for developing new anticancer agents based on structural modifications .

Q & A

Q. What synthetic routes are recommended for preparing 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: Start with kojic acid (5-hydroxy-2-methyl-4H-pyran-4-one) as a precursor. Protect the 5-hydroxy group via benzylation (e.g., using benzyl chloride and NaOH in methanol) to prevent side reactions during subsequent steps .
  • Functionalization: Introduce the 1,4-diazepane moiety via nucleophilic substitution or reductive amination. For example, react the methyl group at position 2 with a diazepane derivative under basic conditions (e.g., KOH in dioxane/water) .
  • Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous methanol, followed by recrystallization (e.g., methanol/diethyl ether) to obtain the dihydrochloride salt .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dioxane vs. ethanol) and temperature (reflux vs. room temperature) to improve yields .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyranone ring protons at δ 6.0–6.3 ppm, diazepane methylene groups at δ 2.5–3.5 ppm) .
  • HPLC: Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (0.1% TFA) for optimal resolution .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in methanol/ether and analyze using ORTEP-3 software for 3D structural visualization .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Exposure Response:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Storage: Store in a desiccator at 4°C to prevent hygroscopic degradation .

Q. How can researchers address solubility challenges for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (primary stock), PBS (pH 7.4), or ethanol. For poor aqueous solubility, use cyclodextrin-based formulations (e.g., hydroxypropyl-β-cyclodextrin) .
  • Sonication: Sonicate suspensions at 40 kHz for 10–15 minutes to enhance dissolution .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in acetylcholinesterase (AChE) inhibition?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to model interactions between the pyranone ring and AChE’s catalytic site (e.g., π-π stacking with Trp86). Validate with molecular dynamics simulations .
  • Enzyme Kinetics: Perform Ellman’s assay to measure IC50_{50}. Compare with donepezil as a positive control .

Q. How should contradictory data on biological activity between synthetic batches be resolved?

Methodological Answer:

  • Purity Analysis: Re-examine batches via HPLC-MS to detect impurities (e.g., unreacted diazepane or byproducts) .
  • Crystallographic Validation: Compare X-ray structures of active vs. inactive batches to identify conformational differences in the diazepane moiety .

Q. What methodologies are recommended for assessing stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify hydrolyzed products (e.g., cleavage of the diazepane linkage) .
  • Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .

Q. How do structural analogs (e.g., 5-methoxy or 4-chloro derivatives) compare in pharmacokinetic profiles?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate logP, BBB permeability, and CYP450 inhibition. Methoxy derivatives typically show improved metabolic stability over hydroxy analogs .
  • In Vivo PK: Administer analogs (10 mg/kg IV) in rodent models; measure plasma half-life via LC-MS/MS .

Q. What advanced analytical methods can resolve stereochemical ambiguities in the diazepane moiety?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated models to assign absolute configurations .

Q. How can researchers design dose-response studies to mitigate off-target effects in neuronal cell lines?

Methodological Answer:

  • Dose Range: Test 0.1–100 µM concentrations in SH-SY5Y cells. Use MTT assays for cytotoxicity and patch-clamp electrophysiology for AChE-specific activity .
  • Selectivity Profiling: Screen against related enzymes (e.g., butyrylcholinesterase) via activity-based protein profiling (ABPP) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.